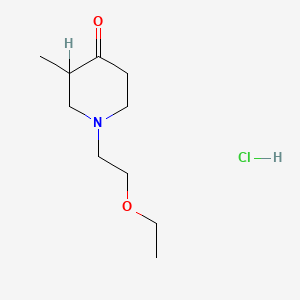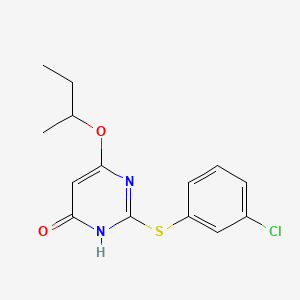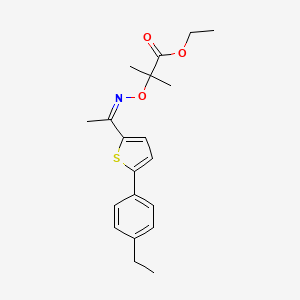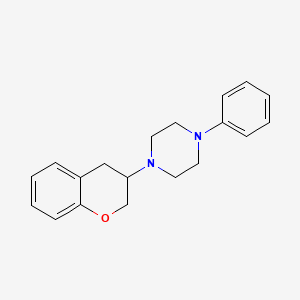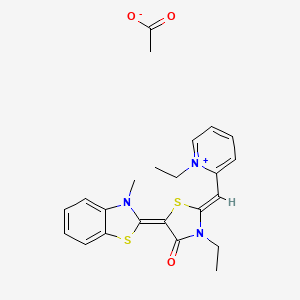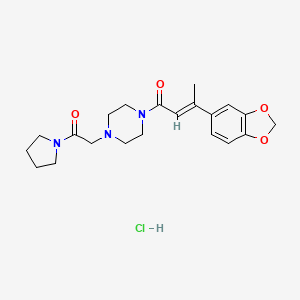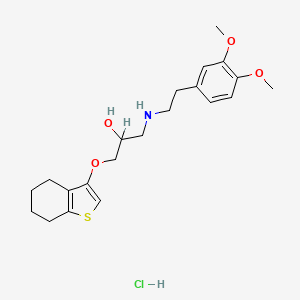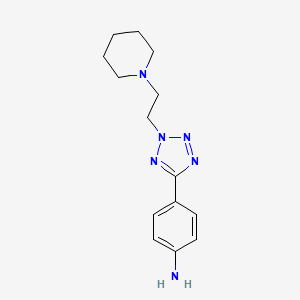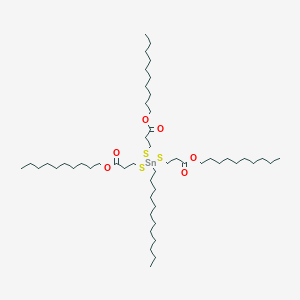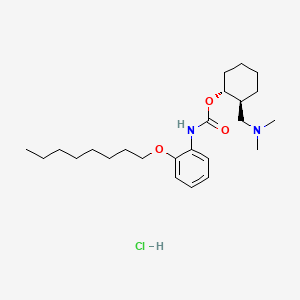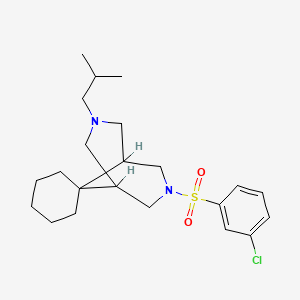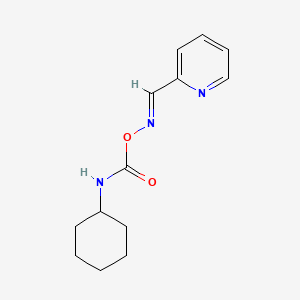
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is derived from 2-pyridinecarboxaldehyde and has a cyclohexylcarbamoyl group attached to the oxime moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime typically involves the reaction of 2-pyridinecarboxaldehyde with cyclohexyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The cyclohexylcarbamoyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: The parent compound without the oxime and cyclohexylcarbamoyl groups.
Cyclohexyl isocyanate: The precursor used in the synthesis of the compound.
Other oximes: Compounds with similar oxime functional groups but different substituents.
Uniqueness
2-Pyridinecarboxaldehyde, O-(cyclohexylcarbamoyl)oxime is unique due to the presence of both the oxime and cyclohexylcarbamoyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102206-44-0 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[(E)-pyridin-2-ylmethylideneamino] N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-11-6-2-1-3-7-11)18-15-10-12-8-4-5-9-14-12/h4-5,8-11H,1-3,6-7H2,(H,16,17)/b15-10+ |
InChI Key |
KXQHUPMHJCYLMC-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C/C2=CC=CC=N2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



